

The Discovery and History of Chlorourea: A Technical Guide

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Compound of Interest

Compound Name: Chlorourea

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Abstract

Chlorourea (N-chlorourea), a derivative of urea, holds a significant, albeit understated, position in the history of organic chemistry. Its study is intrinsically linked to the broader exploration of N-chloro compounds, a class of molecules that garnered considerable interest in the early 20th century for their reactivity and potential applications. This technical guide provides a comprehensive overview of the discovery, history, and fundamental chemical properties of **chlorourea**. It details plausible historical synthesis methods, presents modern physicochemical data, and illustrates the key chemical pathways associated with its formation. This document is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Genesis of Urea and the Rise of N-Chloro Compounds

The journey to understanding **chlorourea** begins with its parent molecule, urea. The synthesis of urea from inorganic precursors by Friedrich Wöhler in 1828 is a cornerstone of modern organic chemistry, effectively dismantling the theory of vitalism^{[1][2][3][4]}. This landmark achievement opened the door to the laboratory synthesis of a vast array of organic molecules, including their halogenated derivatives.

While the precise moment of the first synthesis of **chlorourea** is not prominently documented in readily available historical records, the extensive work of the English chemist Frederick Daniel Chattaway in the early 20th century on nitrogen-halogen compounds provides the most direct historical context for its discovery. Chattaway published numerous papers in the Journal of the Chemical Society detailing the synthesis and properties of various N-chloro derivatives of amides, sulphonamides, and other nitrogenous compounds[2]. It is highly probable that the synthesis of a fundamental molecule like **chlorourea** was achieved during his systematic investigations into this class of compounds.

Physicochemical and Computed Properties of Chlorourea

A summary of the key physicochemical and computed properties of monochlorourea is presented in Table 1. This data is compiled from modern chemical databases and provides a quantitative profile of the molecule.

Property	Value	Reference
IUPAC Name	chlorourea	[PubChem CID: 11829366][1]
CAS Number	3135-74-8	[PubChem CID: 11829366][1]
Molecular Formula	CH ₃ CIN ₂ O	[PubChem CID: 11829366][1]
Molecular Weight	94.50 g/mol	[PubChem CID: 11829366][1]
Exact Mass	93.9933904 Da	[PubChem CID: 11829366][1]
Hydrogen Bond Donor Count	2	[PubChem CID: 11829366][1]
Hydrogen Bond Acceptor Count	1	[PubChem CID: 11829366][1]
Topological Polar Surface Area	55.1 Å ²	[PubChem CID: 11829366][1]
XLogP3-AA	-0.6	[PubChem CID: 11829366][1]

Synthesis of Chlorourea: From Historical Methods to Modern Protocols

While the original experimental protocol for the synthesis of **chlorourea** by its first discoverer is not available in the searched archives, a plausible historical method can be inferred from the general techniques for N-chlorination of amides developed in the early 20th century, largely attributed to the work of F.D. Chattaway. Modern methods often employ the reaction of urea with a hypochlorite source.

Plausible Historical Experimental Protocol (Chattaway's Era)

The synthesis of N-chloro compounds during Chattaway's time typically involved the reaction of an amide with a source of "active" chlorine, often generated in situ or from a hypochlorite solution. The following is a generalized, hypothetical protocol based on the chemistry of that period.

Objective: To synthesize N-**chlorourea** from urea and a hypochlorite solution.

Materials:

- Urea
- Sodium hypochlorite solution (freshly prepared)
- Dilute acetic acid or hydrochloric acid
- Ice
- Distilled water
- Filtration apparatus (e.g., Büchner funnel)
- Glassware (beaker, flask)

Methodology:

- A solution of urea is prepared by dissolving a known quantity in cold distilled water.
- The urea solution is cooled in an ice bath to maintain a low temperature, typically between 0-5 °C.

- A freshly prepared solution of sodium hypochlorite is slowly added to the cold, stirred urea solution.
- The reaction mixture is kept slightly acidic by the careful addition of a dilute acid, such as acetic acid. This is crucial as the formation of N-chloro compounds is often favored under mildly acidic conditions.
- The reaction is allowed to proceed for a specific duration with continuous stirring and temperature control.
- The resulting solid N-**chlorourea**, if precipitated, is collected by vacuum filtration.
- The collected solid is washed with a small amount of cold water to remove any unreacted starting materials and salts.
- The product is then dried under vacuum over a suitable desiccant.

Modern Experimental Protocol: In-Situ Generation for Biocidal Applications

Modern applications often utilize the in-situ generation of **chlorourea**, for example, in industrial water treatment. This approach avoids the need to handle and store the potentially unstable N-chloro compound.

Objective: To generate **chlorourea** in an aqueous system for biocidal purposes.

Materials:

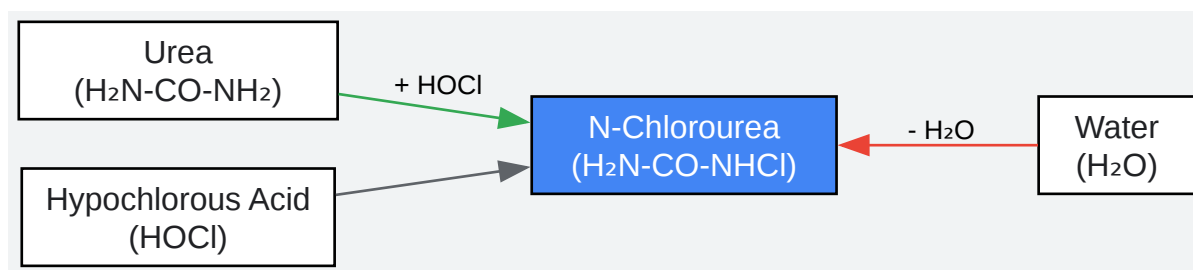
- Urea solution (e.g., 5 wt%)
- Sodium hypochlorite solution (bleach)
- Water
- pH control system (e.g., dilute sulfuric acid)
- Reaction vessel with stirring

Methodology:

- An aqueous solution of urea is introduced into a reaction vessel.
- The pH of the urea solution is adjusted to a range of 6-8[5].
- A solution of sodium hypochlorite is added to the stirred urea solution at a controlled rate[6]. The molar ratio of urea to hypochlorite can be varied, often ranging from 1.5:1 to 1:5[6].
- The reaction temperature is maintained between 20-60 °C[5].
- The resulting solution containing **chlorourea** is then used directly in the industrial water system to control microbial growth[6].

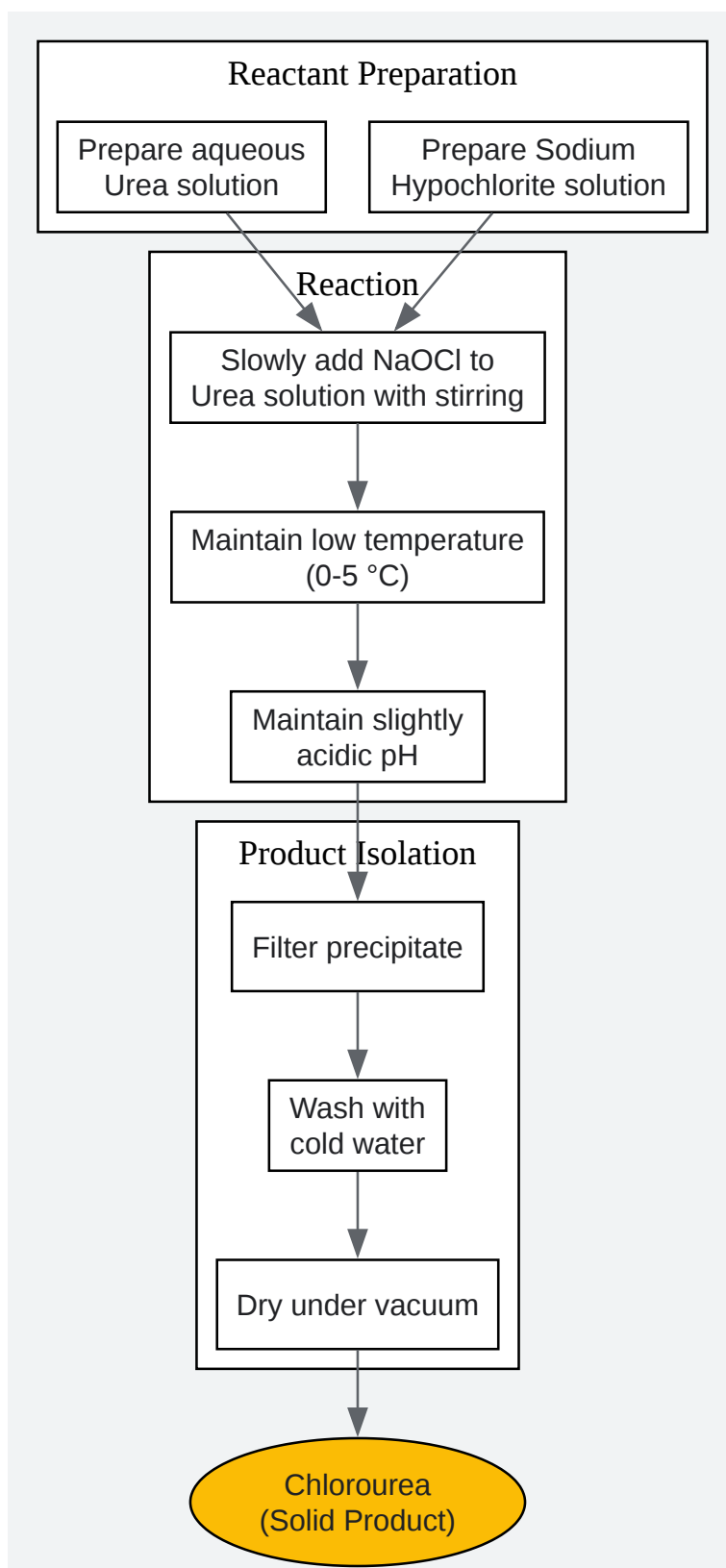
Chemical Pathways and Logical Relationships

The formation of **chlorourea** from urea and a chlorine source is a fundamental reaction in water treatment and organic synthesis. The following diagrams illustrate the key reaction pathway and a logical workflow for its synthesis.



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Caption: Reaction pathway for the formation of N-**chlorourea** from urea and hypochlorous acid.



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Caption: Logical workflow for the laboratory synthesis and isolation of **chlorourea**.

Applications and Significance

Historically, the interest in **chlorourea** and other N-chloro compounds stemmed from their utility as reagents in organic synthesis. In modern times, the primary application of **chlorourea** is in the field of water treatment. It serves as an important intermediate in the chlorination of water containing urea, a common contaminant[7]. The formation of **chlorourea** is the rate-limiting step in the multi-step chlorination process that ultimately leads to the decomposition of urea. Furthermore, its biocidal properties are leveraged in industrial water systems to control microbial growth[6].

Conclusion

While the specific historical details of the initial discovery and isolation of **chlorourea** are not prominently featured in the currently accessible scientific literature, the work of Frederick D. Chattaway on nitrogen-halogen compounds in the early 20th century provides the most direct historical context. The synthesis of **chlorourea** can be reliably achieved through the reaction of urea with a hypochlorite source, a process that has been refined from early laboratory methods to controlled in-situ generation for industrial applications. The physicochemical properties of **chlorourea** are well-characterized, and its role as a key intermediate in the chlorination of urea-containing water is of significant environmental and industrial importance. Further research into the historical archives of chemical societies may yet uncover the definitive account of the first synthesis of this simple yet significant N-chloro compound.

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